molecular formula C22H20N2O3S B2882039 N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide CAS No. 1021021-45-3

N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide

Cat. No.: B2882039
CAS No.: 1021021-45-3
M. Wt: 392.47
InChI Key: QPHOKRZQAKPZMM-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide typically involves the reaction of 9H-fluoren-2-amine with 2-(4-methylbenzenesulfonamido)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide likely involves the inhibition of bacterial enzymes or interference with cell wall synthesis. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis and bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Fluorenylmethoxycarbonyl (Fmoc): A protecting group used in peptide synthesis, structurally similar due to the fluorenyl group.

Uniqueness

N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide is unique due to its specific combination of a fluorenyl group and a sulfonamide moiety, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-15-6-9-19(10-7-15)28(26,27)23-14-22(25)24-18-8-11-21-17(13-18)12-16-4-2-3-5-20(16)21/h2-11,13,23H,12,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHOKRZQAKPZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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